Indanofan
Overview
Description
Indanofan is a herbicide primarily used in rice and turf management. It was first registered in Japan in 1999 and is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via a methylene carbon atom . This compound is effective against a variety of annual weeds and is safe for transplanted rice .
Mechanism of Action
Target of Action
Indanofan, a synthetic herbicide, primarily targets the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs) . This enzyme plays a crucial role in the growth and development of both plants and insects .
Mode of Action
This compound and its analogs act as inhibitors of the elongase enzyme . The compound’s interaction with its target results in the inhibition of the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of VLCFAs . By inhibiting the elongase enzyme, this compound disrupts the formation of VLCFAs, which are essential components of cellular membranes and play a crucial role in various cellular functions .
Pharmacokinetics
It is known that the compound exhibits strong herbicidal activity, suggesting effective absorption and distribution within the target organisms .
Result of Action
The inhibition of VLCFA biosynthesis by this compound leads to significant molecular and cellular effects. It disrupts normal cellular functions, leading to the death of target organisms . This compound has shown high efficacy against annual weeds and certain grasses, including Echinochloa oryzicola, without causing injury to transplanted rice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the extensive use of pesticides like this compound can lead to environmental pollution and biodiversity loss .
Biochemical Analysis
Biochemical Properties
Indanofan interacts with enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) . It inhibits the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA in leek microsomes .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of VLCFA formation . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of the elongase enzyme involved in de novo biosynthesis of VLCFAs . The precise mode of interaction of this compound at the molecular level is not completely clarified .
Temporal Effects in Laboratory Settings
It has been observed to strongly inhibit the germination of certain grass weeds .
Metabolic Pathways
This compound is involved in the metabolic pathway of VLCFA biosynthesis . It interacts with the elongase enzyme in this pathway .
Preparation Methods
The synthesis of Indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes one-pot bromination to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation to yield this compound . The industrial production method is efficient, with high yield and low production cost .
Chemical Reactions Analysis
Indanofan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxirane moieties.
Common reagents used in these reactions include oxidizing agents like peracids and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
Indanofan has several applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and the synthesis of related compounds.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Widely used in agriculture for weed control in rice and turf management
Comparison with Similar Compounds
Indanofan is unique due to its specific chemical structure and mode of action. Similar compounds include:
Chlorantraniliprole: Another herbicide with a different mode of action, targeting ryanodine receptors in insects.
Indane derivatives: Compounds with similar indane moieties but different substituents and biological activities.
This compound stands out for its high efficacy and safety profile in rice and turf applications .
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAAYIYCDXGUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057957 | |
Record name | Indanofan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133220-30-1 | |
Record name | Indanofan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indanofan [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indanofan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDANOFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Indanofan, (RS)-2-[[2-(3-chlorophenyl) oxiranyl] methyl]-3-ethylindan-1,3-dione, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. [, ] It acts by competitively inhibiting the elongase enzyme responsible for the elongation of fatty acid chains beyond C18. [, ] This disruption of VLCFA synthesis has detrimental effects on cell membrane formation, wax production, and various signaling pathways, ultimately leading to the death of susceptible plants. [, ]
A: this compound is characterized by its unique structure, featuring both indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged by a methylene carbon atom. [, ]
A: Research highlights the importance of specific structural features for this compound's herbicidal activity. The presence of a chlorine substituent on the benzene ring and the oxirane group are crucial for strong inhibition of VLCFA formation. [] Notably, the S-enantiomer of this compound exhibits significantly higher inhibitory activity (2-3 times) compared to the racemate, while the R-enantiomer shows almost no inhibition. [] This suggests that the S-enantiomer is primarily responsible for the herbicidal effect and that chirality plays a vital role in its activity. [, ] Replacing the oxirane group with a methylene group resulted in decreased activity in cell-free assays, but greenhouse tests showed efficacy at high concentrations, suggesting potential involvement of additional inhibitory mechanisms. []
A: While specific information on stability under various conditions is limited in the provided abstracts, this compound's successful commercialization as a herbicide indicates its adequate stability for formulation and application. [, ] Formulation strategies are likely employed to further enhance its stability, solubility, and bioavailability in agricultural settings.
A: While specific cases of this compound resistance are not mentioned in the provided abstracts, research indicates that certain weed species, such as Blyxa aubertii and Chara braunii, exhibit resistance to sulfonylurea herbicides but are effectively controlled by this compound. [] This suggests that this compound might offer a valuable alternative for managing weeds resistant to other herbicide classes.
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